Expanded Indication Spectrum Relative to Larotrectinib and Entrectinib
The patented compound is claimed for five distinct disease areas—chronic pain (ICD‑11: MG30), neuropathic pain (ICD‑11: 8E43.0), pruritus (ICD‑11: EC90), solid tumours (ICD‑11: 2A00‑2F9Z), and thymic cancer (ICD‑11: 2C27)—whereas the clinically approved Trk inhibitors larotrectinib and entrectinib are indicated exclusively for NTRK‑fusion‑positive solid tumours . This quantitative expansion from a single to five indications represents a potential 5‑fold increase in therapeutic scope, although the clinical validation status differs between the compound and the approved drugs. The difference is rooted in the non‑hinge‑binding urea scaffold that may permit modulation of TrkA‑dependent nociceptive and pruriceptive pathways not addressed by ATP‑competitive inhibitors .
| Evidence Dimension | Number of distinct disease indications claimed/approved |
|---|---|
| Target Compound Data | 5 indications (chronic pain, neuropathic pain, pruritus, solid tumour, thymic cancer) – patent stage |
| Comparator Or Baseline | Larotrectinib: 1 indication (NTRK-fusion solid tumours); Entrectinib: 1 indication (NTRK-fusion solid tumours) – FDA-approved |
| Quantified Difference | +4 indications over approved Trk inhibitors |
| Conditions | Indication comparison based on patent claims (WO2013176970) and FDA prescribing information |
Why This Matters
For institutions investigating TrkA biology beyond oncology—such as pain or pruritus models—this compound provides a single chemical probe with documented patent coverage spanning multiple therapeutic areas, whereas approved Trk inhibitors lack formal pain or pruritus indications.
- [1] DrugMAP – Drug Details: Tri‑substituted urea derivative 1 (ID: DMHGRTX). Target: TrkA (NTRK1). Indications: chronic pain, neuropathic pain, pruritus, solid tumour, thymic cancer. Patent WO2013176970. (Accessed 2026-05-07). View Source
- [2] Bernard‑Gauthier V, Schirrmacher R. Evaluation of WO2015042088 A1 – a novel urea‑based scaffold for TrkA inhibition. Expert Opin Ther Pat. 2016;26(3):291‑295. PMID: 26667343. DOI: 10.1517/13543776.2016.1129405. View Source
- [3] FDA Prescribing Information: Vitrakvi (larotrectinib) – Indications: NTRK-fusion-positive solid tumours. FDA Prescribing Information: Rozlytrek (entrectinib) – Indications: NTRK-fusion-positive solid tumours and ROS1-positive non-small cell lung cancer. (Accessed 2026-05-07). View Source
